molecular formula C9H17ClN2O2 B13345020 Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride

Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride

Cat. No.: B13345020
M. Wt: 220.69 g/mol
InChI Key: OHUJXJGZEOOUOP-JXLXBRSFSA-N
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Description

Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its hexahydropyrano[3,4-c]pyrrole core, which is a fused bicyclic structure, and the presence of a carboxamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: N-substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride is unique due to its specific structural features, such as the N-methylation and the presence of a carboxamide group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.69 g/mol

IUPAC Name

(3aR,7aR)-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride

InChI

InChI=1S/C9H16N2O2.ClH/c1-10-8(12)9-2-3-13-5-7(9)4-11-6-9;/h7,11H,2-6H2,1H3,(H,10,12);1H/t7-,9+;/m1./s1

InChI Key

OHUJXJGZEOOUOP-JXLXBRSFSA-N

Isomeric SMILES

CNC(=O)[C@]12CCOC[C@H]1CNC2.Cl

Canonical SMILES

CNC(=O)C12CCOCC1CNC2.Cl

Origin of Product

United States

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